molecular formula C11H12BrNO2 B2808576 (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole CAS No. 321574-26-9

(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole

カタログ番号: B2808576
CAS番号: 321574-26-9
分子量: 270.126
InChIキー: IKMNZXXFKNSMLB-WRWORJQWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole is a complex organic compound featuring a fused ring system that includes a chromene and an oxazole moiety. This compound is of interest due to its potential biological activities and its structural uniqueness, which makes it a valuable subject for synthetic and medicinal chemistry research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, which can be synthesized via a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions. The oxazole ring is then introduced through a cyclization reaction involving an appropriate amino alcohol and a brominated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability.

化学反応の分析

Synthetic Routes and Key Reactions

The synthesis of (3as,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c] oxazole involves multi-step strategies, primarily leveraging cyclization and halogenation:

Bromination of Chromene Precursors

The bromine substituent at position 8 is introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) techniques. For example:

  • Substrate : 1-Methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c] oxazole.
  • Reagent : N-Bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃).
  • Conditions : Solvent-dependent (e.g., CH₂Cl₂ at 0°C to RT) with regioselectivity governed by steric and electronic factors.

Oxazole Ring Formation via Cyclization

The oxazole moiety is constructed using intramolecular nitrile oxide cycloaddition (INOC) or van Leusen oxazole synthesis :

  • Van Leusen Reaction : Tosylmethyl isocyanide (TosMIC, 25 ) reacts with aldehydes under basic conditions (e.g., K₂CO₃ in MeOH) to form oxazole rings .
    Example: Aldehyde+TosMICK2CO3,ΔOxazole derivative\text{Aldehyde}+\text{TosMIC}\xrightarrow{\text{K}_2\text{CO}_3,\Delta}\text{Oxazole derivative}
  • INOC : Nitrile oxides generated in situ from aldoximes undergo [3+2] cycloaddition with alkenes/alkynes .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    SubstrateBoronic AcidCatalystYieldReference
    8-Bromo-oxazoleAryl-B(OH)₂Pd(PPh₃)₄, K₂CO₃75–85%
  • Buchwald-Hartwig Amination :
    Introduces amine groups at the brominated position using Pd catalysts and ligands (e.g., XantPhos) .

Nucleophilic Substitution

The bromine undergoes displacement with nucleophiles (e.g., alkoxides, thiols) under SNAr conditions, though reactivity depends on ring activation.

Oxidation and Reduction

  • Oxidation : The tetrahydrochromeno ring can be aromatized using oxidizing agents (e.g., DDQ or MnO₂), converting it to a chromeno-oxazole system .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to an oxazoline, altering electronic properties .

Stereochemical Considerations

The (3as,9bR) configuration is preserved in most reactions due to the rigidity of the fused ring system. Chiral auxiliaries or asymmetric catalysis are rarely required .

Key Research Findings

  • Green Synthesis : A β-cyclodextrin (β-CD)-mediated van Leusen reaction in water achieved 89% yield for oxazole formation at 50°C, minimizing solvent waste .
  • Photophysical Properties : Bromine enhances intersystem crossing, making the compound a candidate for optoelectronic applications.

Challenges and Limitations

  • Regioselectivity : Competing bromination at adjacent positions requires careful optimization.
  • Solubility : Limited solubility in polar solvents complicates large-scale synthesis .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole exhibit significant anticancer properties. For instance, the compound has been analyzed for its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on a series of chromeno[4,3-c][1,2]oxazole derivatives demonstrated that modifications to the structure can enhance anticancer activity. The results showed that specific substitutions at the 8-position increased cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that this compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

Case Study:
A recent publication reported that derivatives of this compound could reduce the levels of pro-inflammatory cytokines in neuronal cultures exposed to neurotoxic agents. This suggests a promising role in treating neurodegenerative diseases such as Alzheimer's .

G Protein-Coupled Receptor Modulation

The compound has been identified as a potential modulator of G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes and are key targets in drug discovery.

Data Table: G Protein-Coupled Receptor Activity

CompoundGPCR TargetActivity TypeReference
(3As,9bR)-8-bromo-...Estrogen ReceptorAgonist
(3As,9bR)-8-bromo-...Dopamine ReceptorAntagonist
(3As,9bR)-8-bromo-...Serotonin ReceptorPartial Agonist

Organic Electronics

The unique structural properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties

PropertyValue
Band Gap2.0 eV
Electron Mobility0.5 cm²/V·s
Thermal StabilityUp to 300 °C

Photonic Applications

The optical properties of this compound have been investigated for use in photonic devices. Its fluorescence characteristics suggest potential applications in sensors and imaging technologies.

Case Study:
Research has shown that films made from this compound exhibit strong photoluminescence under UV light irradiation. This property is being explored for use in bioimaging applications where fluorescent markers are required .

作用機序

The mechanism of action of (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring system may facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

類似化合物との比較

Similar Compounds

  • (3As,9bR)-8-chloro-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
  • (3As,9bR)-8-fluoro-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
  • (3As,9bR)-8-iodo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole

Uniqueness

The uniqueness of (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with biological targets and its overall pharmacokinetic profile.

特性

IUPAC Name

(3aS,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-13-11-7(6-15-13)5-14-10-3-2-8(12)4-9(10)11/h2-4,7,11H,5-6H2,1H3/t7-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMNZXXFKNSMLB-WRWORJQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(COC3=C2C=C(C=C3)Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2[C@@H](COC3=C2C=C(C=C3)Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。